molecular formula C10H6ClF3O2 B1590961 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 23975-61-3

1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B1590961
CAS RN: 23975-61-3
M. Wt: 250.6 g/mol
InChI Key: GPVNZSVLBPWQEO-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione , commonly known as mCPP , is a chemical compound with the following characteristics:



  • Chemical Formula : C<sub>10</sub>H<sub>6</sub>ClF<sub>3</sub>O<sub>2</sub>

  • Molecular Weight : Approximately 257.6 g/mol

  • Structure : It consists of a trifluorobutane-1,3-dione core with a chlorophenyl substituent at the 1-position.



Synthesis Analysis

The synthesis of mCPP involves the reaction of appropriate starting materials, typically chlorobenzene derivatives, with trifluoroacetic anhydride. The reaction proceeds through electrophilic aromatic substitution, resulting in the incorporation of the chlorophenyl group onto the trifluorobutane-1,3-dione scaffold.



Molecular Structure Analysis

The molecular structure of mCPP reveals the following key features:



  • The trifluorobutane-1,3-dione moiety provides rigidity and stability.

  • The 3-chlorophenyl group contributes to the compound’s pharmacological properties.

  • The carbonyl groups confer reactivity and potential for hydrogen bonding.



Chemical Reactions Analysis

mCPP may participate in various chemical reactions, including:



  • Hydrolysis : The cleavage of the carbonyl groups under acidic or basic conditions.

  • Arylation Reactions : Substitution reactions at the phenyl ring.

  • Redox Reactions : Involving the carbonyl groups.



Physical And Chemical Properties Analysis


  • Physical State : mCPP exists as a white crystalline powder.

  • Melting Point : Approximately 150°C.

  • Solubility : Soluble in organic solvents (e.g., acetone, methanol) but sparingly soluble in water.

  • Stability : Sensitive to light and moisture.


Scientific Research Applications

Antitumor Applications

1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione and its analogues have been studied for their potential antitumor activities. For instance, a derivative of this compound showed significant antitumor activity, exhibiting broad-spectrum effectiveness against various cancer cell lines such as melanoma, colon, lung, and breast cancer. This was compared to known drugs like 5-FU, erlotinib, and gefitinib. Molecular docking studies further support its potential as a therapeutic agent (Al-Suwaidan et al., 2015).

Crystallography and Molecular Structure

The compound's crystal structure has been analyzed, revealing insights into its molecular configuration. Research found that its coordination environment is defined by fluorine and oxygen atoms, contributing to the formation of layered structures in the crystal. This kind of structural analysis is crucial for understanding the compound's physical and chemical properties (Martins et al., 2013).

Fluorescent Probing and Polymerization Monitoring

This compound has been applied in the field of spectroscopic fluorescent probes, particularly in monitoring cationic photopolymerization processes. Its ability to shift fluorescence spectrum during polymerization makes it an effective tool for real-time monitoring of such processes (Ortyl et al., 2014).

Biomedical Applications

In biomedical research, derivatives of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione have been utilized in the development of luminescence probes for detecting biomolecules like bilirubin in blood serum. This demonstrates its potential in sensitive and reliable medical diagnostics (Yang et al., 2018).

Material Science and Light Emitting Devices

Research has explored its use in developing light-emitting materials. For instance, a europium complex based on a derivative of this compound showed potential for applications in light-emitting diodes (LEDs), especially for producing red emission without UV radiation, which is significant in the field of optoelectronics (Liu et al., 2013).

Safety And Hazards


  • Toxicity : mCPP has been associated with adverse effects, including anxiety, nausea, and increased heart rate.

  • Legality : It is not widely used recreationally due to its limited psychoactive effects.

  • Risk Assessment : No formal risk assessment has been conducted, but caution is advised due to its potential interactions with other drugs and serotonin syndrome risk.


Future Directions

Research on mCPP should focus on:



  • Pharmacology : Further elucidating its receptor interactions.

  • Toxicology : Assessing long-term effects and potential risks.

  • Clinical Applications : Investigating any therapeutic potential.


properties

IUPAC Name

1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVNZSVLBPWQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571709
Record name 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

CAS RN

23975-61-3
Record name 1-(3-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione
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URL https://commonchemistry.cas.org/detail?cas_rn=23975-61-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23975-61-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hauck, K Hiesinger, SK Hosseini… - Bioorganic & Medicinal …, 2016 - Elsevier
The transcriptional regulator FUSE binding protein 1 (FUBP1) is aberrantly upregulated in various malignancies, fulfilling its oncogenic role by the deregulation of critical genes involved …
Number of citations: 11 www.sciencedirect.com

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